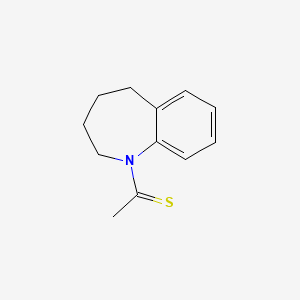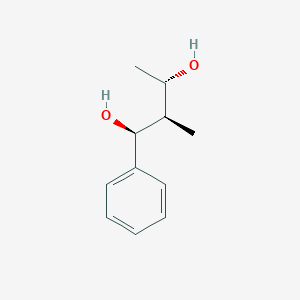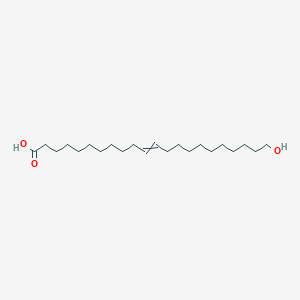![molecular formula C16H36NO3P B12570796 Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester CAS No. 345196-16-9](/img/structure/B12570796.png)
Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester, also known as butaphosphan, is an organophosphorus compound. It is widely used in veterinary medicine, particularly in combination with vitamin B12, to alleviate stress and improve metabolic functions in animals. This compound has gained attention due to its potential benefits in enhancing animal health and productivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester typically involves the reaction of 1-(butylamino)-1-methylpropyl alcohol with phosphorus trichloride, followed by esterification with butanol. The reaction conditions often include:
Reaction with Phosphorus Trichloride: This step is carried out under anhydrous conditions to prevent hydrolysis of phosphorus trichloride.
Esterification: The intermediate product is then esterified with butanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 1-(butylamino)-1-methylpropyl alcohol and phosphorus trichloride are handled in controlled environments.
Continuous Reaction Systems: Industrial reactors are used to ensure continuous production and high yield.
Purification: The final product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation Products: Phosphonic acid derivatives.
Reduction Products: Phosphine derivatives.
Substitution Products: Various substituted phosphonic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in cellular metabolism and stress response in animals.
Medicine: It is investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: The compound is used in the formulation of veterinary drugs and supplements to enhance animal health and productivity.
Wirkmechanismus
The mechanism of action of phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester involves its role as a phosphorus donor. It participates in various biochemical pathways, including:
Metabolic Pathways: It enhances the synthesis of adenosine triphosphate (ATP), which is crucial for energy metabolism.
Stress Response: The compound helps in mitigating stress by modulating cortisol levels and improving immune function.
Molecular Targets: It targets enzymes involved in phosphorus metabolism and energy production.
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester can be compared with other similar compounds such as:
Phosphonic Acid Derivatives: These include compounds like glyphosate and fosfomycin, which have different applications in agriculture and medicine.
Phosphine Derivatives: Compounds like triphenylphosphine, which are used in organic synthesis and catalysis.
Uniqueness
The uniqueness of this compound lies in its dual role as a stress-attenuating agent and a metabolic enhancer in veterinary medicine. Its combination with vitamin B12 further enhances its therapeutic potential, making it a valuable compound in animal health management.
Eigenschaften
CAS-Nummer |
345196-16-9 |
|---|---|
Molekularformel |
C16H36NO3P |
Molekulargewicht |
321.44 g/mol |
IUPAC-Name |
N-butyl-2-dibutoxyphosphorylbutan-2-amine |
InChI |
InChI=1S/C16H36NO3P/c1-6-10-13-17-16(5,9-4)21(18,19-14-11-7-2)20-15-12-8-3/h17H,6-15H2,1-5H3 |
InChI-Schlüssel |
AYDNXLSWGBLOAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(C)(CC)P(=O)(OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
![Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate](/img/structure/B12570718.png)



![2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12570751.png)
![Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]-](/img/structure/B12570758.png)
![Acetamide,N-(2-methoxyethyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12570759.png)


![2'H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5'-[1,2]oxazole]](/img/structure/B12570782.png)
![5,5'-Di([2,2'-bithiophen]-5-yl)-2,2'-bipyridine](/img/structure/B12570785.png)
![1-[3-(Decyloxy)propyl]piperidin-4-OL](/img/structure/B12570789.png)

